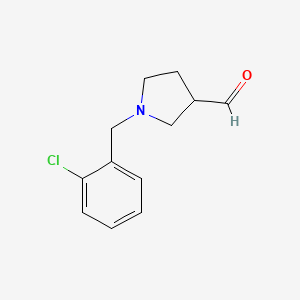
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cloro-bencil)pirrolidina-3-carbaldehído es un compuesto químico con un peso molecular de 22370 g/mol. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno.
Métodos De Preparación
La síntesis de 1-(2-Cloro-bencil)pirrolidina-3-carbaldehído se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de cloruro de 2-clorobencilo con pirrolidina-3-carbaldehído en condiciones básicas. La reacción típicamente procede de la siguiente manera:
Materiales de partida: Cloruro de 2-clorobencilo y pirrolidina-3-carbaldehído.
Condiciones de reacción: La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un disolvente orgánico como diclorometano o tolueno.
Procedimiento: El cloruro de 2-clorobencilo se agrega gota a gota a una solución de pirrolidina-3-carbaldehído y la base en el disolvente. La mezcla se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción esté completa.
Aislamiento: El producto se aísla mediante extracción con un disolvente orgánico, seguido de purificación utilizando técnicas como cromatografía en columna o recristalización.
Análisis De Reacciones Químicas
1-(2-Cloro-bencil)pirrolidina-3-carbaldehído sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de cloro en el grupo bencilo se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Condensación: El grupo aldehído puede participar en reacciones de condensación con aminas o hidracinas para formar iminas o hidrazonas, respectivamente.
Aplicaciones Científicas De Investigación
1-(2-Cloro-bencil)pirrolidina-3-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un valioso intermedio en la síntesis orgánica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Los investigadores investigan sus interacciones con los objetivos biológicos para desarrollar nuevos agentes terapéuticos.
Medicina: Se explora su posible uso en el descubrimiento y desarrollo de fármacos. Sus características estructurales lo convierten en un candidato para el diseño de nuevos fármacos con perfiles de eficacia y seguridad mejorados.
Industria: El compuesto se utiliza en la producción de productos químicos finos y farmacéuticos. Su versatilidad permite la creación de varios derivados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Cloro-bencil)pirrolidina-3-carbaldehído depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores. El grupo aldehído puede formar enlaces covalentes con residuos nucleofílicos en proteínas, lo que lleva a la inhibición o modulación de su actividad. El átomo de cloro en el grupo bencilo también puede influir en la afinidad de unión y la selectividad del compuesto para sus objetivos.
Comparación Con Compuestos Similares
1-(2-Cloro-bencil)pirrolidina-3-carbaldehído se puede comparar con otros compuestos similares, como:
1-(2-Bromo-bencil)pirrolidina-3-carbaldehído: Este compuesto tiene un átomo de bromo en lugar de cloro, lo que puede afectar su reactividad y actividad biológica.
1-(2-Fluoro-bencil)pirrolidina-3-carbaldehído: La presencia de un átomo de flúor puede mejorar la estabilidad y la lipofilicidad del compuesto, lo que puede alterar sus propiedades farmacocinéticas.
1-(2-Metil-bencil)pirrolidina-3-carbaldehído: El grupo metilo puede influir en las propiedades estéricas y electrónicas del compuesto, afectando su reactividad e interacciones con los objetivos biológicos.
Estas comparaciones resaltan las características únicas de 1-(2-Cloro-bencil)pirrolidina-3-carbaldehído y sus posibles ventajas en diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C12H14ClNO/c13-12-4-2-1-3-11(12)8-14-6-5-10(7-14)9-15/h1-4,9-10H,5-8H2 |
Clave InChI |
UWIIGWKJSRKDAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C=O)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


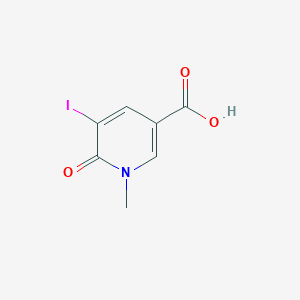
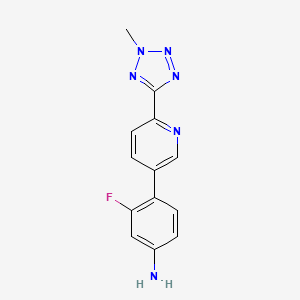
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
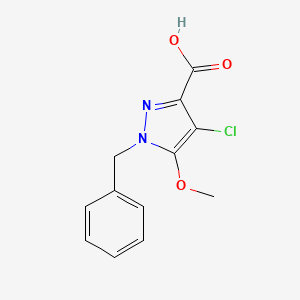
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
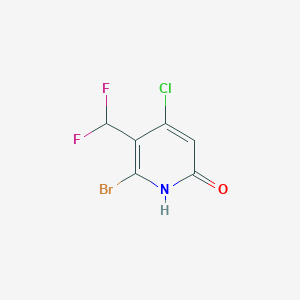

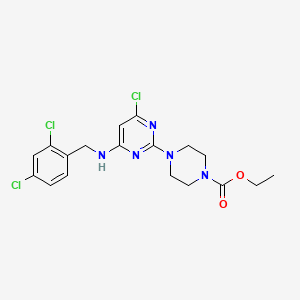




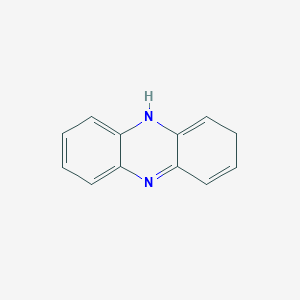
![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
